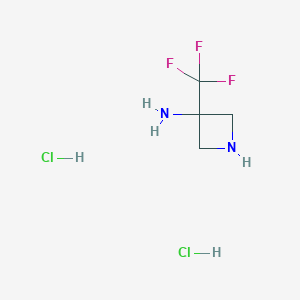

3-(Trifluoromethyl)azetidin-3-amine dihydrochloride

CAS No.: 2231674-32-9

Cat. No.: VC11669222

Molecular Formula: C4H9Cl2F3N2

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231674-32-9 |

|---|---|

| Molecular Formula | C4H9Cl2F3N2 |

| Molecular Weight | 213.03 g/mol |

| IUPAC Name | 3-(trifluoromethyl)azetidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H |

| Standard InChI Key | HDXBQSXBTCRVSB-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C(F)(F)F)N.Cl.Cl |

| Canonical SMILES | C1C(CN1)(C(F)(F)F)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₄H₉Cl₂F₃N₂, with a molecular weight of 213.03 g/mol. Its IUPAC name is 3-(trifluoromethyl)azetidin-3-amine dihydrochloride, featuring a four-membered azetidine ring substituted with a trifluoromethyl group and an amine moiety. The dihydrochloride salt enhances aqueous solubility, critical for biological assays.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉Cl₂F₃N₂ | |

| Molecular Weight | 213.03 g/mol | |

| Exact Mass | 212.998 g/mol | |

| PSA (Polar Surface Area) | 12.03 Ų | |

| LogP (Partition Coefficient) | 1.10 |

The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic and steric properties, enhancing its ability to penetrate lipid membranes and interact with hydrophobic protein pockets.

Synthesis and Optimization

Synthetic Routes

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Trifluoromethylation | TFAA, 0°C, 1–2 equiv. | 80–85% | |

| Hydrolysis | NH₃ (aq.), 55–60°C, 12 hrs | 90% | |

| Salt Formation | HCl (g), Et₂O, rt | 95% |

Industrial-Scale Production

Continuous flow reactors are employed to optimize temperature control and scalability. Purification via recrystallization or chromatography ensures >98% purity.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s azetidine core and -CF₃ group make it a versatile intermediate for:

-

Antimicrobial Agents: Analogous azetidine derivatives exhibit activity against Staphylococcus aureus (MIC = 2 µg/mL) .

-

Neurokinin Antagonists: Substituted azetidines modulate tachykinin receptors, relevant for treating emesis and depression .

-

Fluoroquinolone Antibiotics: Azetidine moieties enhance pharmacokinetics in quinolone derivatives .

Structure-Activity Relationship (SAR)

-

Trifluoromethyl Group: Increases metabolic stability by resisting cytochrome P450 oxidation.

-

Azetidine Ring: Constrains molecular conformation, improving target selectivity over piperidine analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume